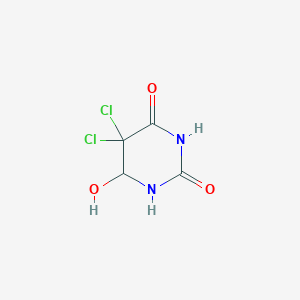
2-(Pyridin-4-yl)pyridin-3-amine
Vue d'ensemble
Description
Applications De Recherche Scientifique
Aminomethylation Reactions
2-(Pyridin-4-yl)pyridin-3-amine is instrumental in the aminomethylation reaction of ortho-pyridyl C-H bonds, facilitated by group 3 metal triamido complexes, such as yttrium and gadolinium. These complexes catalyze the addition of pyridine derivatives and N-heteroaromatics into the C═N double bond of nonactivated imines, producing aminomethylated products. The process highlights the chemical's role in enhancing catalytic activity and offers insights into potential reaction mechanisms involving penta-coordinated species as key intermediates (Nagae, Shibata, Tsurugi, & Mashima, 2015).
Gold-Catalyzed Cycloadditions
Pyridinium N-(heteroaryl)aminides, potentially derivable from this compound, act as synthetic equivalents of nucleophilic 1,3-N,N-dipoles in gold-catalyzed formal cycloadditions onto electron-rich alkynes. This method enables convergent and regioselective access to various imidazo-fused heteroaromatics, demonstrating the compound's utility in synthesizing complex organic structures with significant functional group tolerance (Garzón & Davies, 2014).
Coordination Chemistry and Luminescent Compounds
2,6-Bis(pyrazolyl)pyridines, related to this compound, serve as versatile ligands in coordination chemistry. These derivatives have been highlighted for their role in forming luminescent lanthanide compounds useful for biological sensing and iron complexes with unique thermal and photochemical spin-state transitions. The comparison with terpyridines suggests both advantages and challenges in utilizing these compounds in complex chemistry (Halcrow, 2005).
Synthesis of N-(pyridin-2-yl)amides
An environmentally benign protocol for synthesizing N-(pyridin-2-yl)amides from aldehydes and 2-aminopyridines, closely related to this compound, underlines the compound's significance in green chemistry. Utilizing Cu(OTf)2 as a catalyst and molecular iodine as an oxidant in an aqueous micellar system at room temperature, this method emphasizes the compound's role in sustainable chemical synthesis (Patel, Anand, Maurya, & Yadav, 2015).
Propriétés
IUPAC Name |
2-pyridin-4-ylpyridin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3/c11-9-2-1-5-13-10(9)8-3-6-12-7-4-8/h1-7H,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKQJZDGOMAJPBG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)C2=CC=NC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![4,5,6,7-Tetrahydro-benzo[D]isoxazol-3-OL](/img/structure/B1642089.png)




![2,3,6,7-Tetrahydro-5H-thiazolo[3,2-a]pyrimidine](/img/structure/B1642108.png)

![6-(2-Bromo-phenyl)-[1,3,5]triazine-2,4-diamine](/img/structure/B1642110.png)
